An In-depth Technical Guide to the Physicochemical Properties of 4-(Pyridin-4-yl)oxazole
An In-depth Technical Guide to the Physicochemical Properties of 4-(Pyridin-4-yl)oxazole
Introduction
In the landscape of medicinal chemistry and drug development, heterocyclic scaffolds are of paramount importance. Among these, the pyridyl-oxazole motif represents a versatile building block found in numerous biologically active agents. 4-(Pyridin-4-yl)oxazole, with its unique electronic and structural features, presents a compelling case for in-depth physicochemical characterization. The molecule's two nitrogen atoms—one on the pyridine ring and one on the oxazole ring—impart distinct properties that govern its behavior in biological systems. Understanding these properties is not merely an academic exercise; it is a critical prerequisite for rational drug design, enabling researchers to predict absorption, distribution, metabolism, and excretion (ADME) profiles, and to optimize formulation strategies.
This guide provides a comprehensive exploration of the core physicochemical properties of 4-(Pyridin-4-yl)oxazole. We will delve into the theoretical underpinnings of each property, present field-proven experimental protocols for their determination, and discuss the implications of the resulting data for drug discovery professionals. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data.
Molecular Structure and Core Properties
The foundational step in characterizing any compound is to define its basic molecular properties. 4-(Pyridin-4-yl)oxazole is a bicyclic aromatic heterocycle. It's important to note that while the user requested information on "4-(Pyridin-4-yl)oxazole," the isomeric "5-(Pyridin-4-yl)oxazole" is also commonly referenced and may be the intended compound in some literature. This guide will focus on the general properties of the C8H6N2O scaffold, which are largely applicable to either isomer, with specific CAS numbers noted for clarity.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆N₂O | [1][2][3] |
| Molecular Weight | 146.15 g/mol | [1][2][3] |
| CAS Number | 681135-59-1 (for 4-isomer) | [4] |
| 70380-75-5 (for 5-isomer) | [1][2][5] | |
| Appearance | Solid (predicted/typical) | [5][6] |
| Predicted Boiling Point | 274.6 ± 15.0 °C | [1] |
| Predicted Density | 1.179 ± 0.06 g/cm³ | [1] |
Ionization Constant (pKa)
The pKa, or acid dissociation constant, is arguably one of the most critical physicochemical parameters for a drug candidate. It dictates the extent of ionization at a given pH, which in turn influences solubility, permeability, and target binding. 4-(Pyridin-4-yl)oxazole possesses two potential basic centers: the pyridine nitrogen and the oxazole nitrogen. The pyridine nitrogen is significantly more basic and is the primary site of protonation under physiological conditions.
Expertise & Causality:
Determining the pKa is essential because the charge state of the molecule will dramatically affect its interaction with biological membranes and protein targets. For a compound like this, with a predicted pKa around 3.4, it will be predominantly in its neutral form at physiological pH (7.4).[1] However, in the acidic environment of the stomach, it would be significantly protonated. Two robust methods for pKa determination are potentiometric titration and UV-Vis spectrophotometry.
-
Potentiometric Titration is a direct and reliable method, particularly for compounds with a distinct basic center like the pyridine nitrogen. It involves monitoring pH changes as a titrant is added, with the pKa being the pH at the half-equivalence point.[7]
-
UV-Vis Spectrophotometry is ideal for compounds with a chromophore whose absorbance spectrum changes with ionization state.[8][9] Given the aromatic nature of 4-(Pyridin-4-yl)oxazole, this method is highly suitable and requires only a small amount of sample.
Experimental Protocol: pKa Determination by Potentiometric Titration
-
System Calibration : Calibrate a potentiometer using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate pH measurements.[7]
-
Sample Preparation : Prepare a 1 mM solution of 4-(Pyridin-4-yl)oxazole in water or a suitable co-solvent. To maintain constant ionic strength, add a background electrolyte such as 0.15 M potassium chloride (KCl).[7]
-
Titration Setup : Place the sample solution in a reaction vessel equipped with a magnetic stirrer and immerse the calibrated pH electrode. Purge the solution with nitrogen to remove dissolved carbon dioxide.[7]
-
Titration : Titrate the solution with a standardized 0.1 M solution of hydrochloric acid (HCl), adding the titrant in small, precise increments.
-
Data Recording : Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis : Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region on the resulting titration curve, which corresponds to the point of half-neutralization.[7]
Diagram: pKa Determination Workflow
Caption: Workflow for Potentiometric pKa Determination.
Lipophilicity (logP and logD)
Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a cornerstone of ADME science. It is expressed as the partition coefficient (P) or its logarithm (logP). For ionizable compounds like 4-(Pyridin-4-yl)oxazole, the distribution coefficient (logD) is more relevant as it considers the partition of both neutral and ionized species at a specific pH.
Expertise & Causality:
A molecule's logP/D value provides critical insight into its ability to cross cell membranes, its potential for binding to plasma proteins, and its likely metabolic pathways. A logP that is too high can lead to poor aqueous solubility and high metabolic turnover, while a value that is too low can hinder membrane permeation. The "shake-flask" method is the gold standard for logP determination due to its direct measurement approach.[10] However, for higher throughput, reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely accepted and rapid indirect method.[10][11]
Experimental Protocol: logP Determination by Shake-Flask Method
-
Phase Preparation : Prepare mutually saturated solutions of n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 for logD).[12]
-
Sample Preparation : Prepare a stock solution of 4-(Pyridin-4-yl)oxazole in a suitable solvent (e.g., DMSO). Add a small aliquot (e.g., 10 µL of a 10 mM stock) to a vial containing the n-octanol/buffer mixture.[12]
-
Equilibration : Seal the vial and agitate it on a shaker at a constant temperature for a sufficient time (e.g., 1-24 hours) to ensure equilibrium is reached.[12][13]
-
Phase Separation : Centrifuge the vial to achieve complete separation of the n-octanol and aqueous layers.
-
Quantification : Carefully withdraw a sample from each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a validated analytical method, typically HPLC-UV.
-
Calculation : Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[14]
-
P = [Concentration]organic / [Concentration]aqueous
-
logP = log₁₀(P)
-
Diagram: Shake-Flask logP Determination Workflow
Caption: Workflow for logP Determination by the Shake-Flask Method.
Aqueous Solubility
Aqueous solubility is a fundamental property that determines the bioavailability of an orally administered drug. Insufficient solubility is a major hurdle in drug development, leading to poor absorption and inadequate therapeutic exposure. Thermodynamic solubility, the saturated concentration of a compound in a given solvent at equilibrium, is the most relevant measure for drug discovery.
Expertise & Causality:
The "like dissolves like" principle is a useful starting point; the polar pyridine and oxazole moieties suggest some degree of aqueous solubility, but the aromatic rings contribute to hydrophobicity.[13] Experimental determination is non-negotiable. The shake-flask method is the definitive technique for measuring thermodynamic solubility.[13] It ensures that a true equilibrium is reached between the dissolved and undissolved solid, providing a value that is crucial for preclinical and formulation development.
Experimental Protocol: Thermodynamic Aqueous Solubility
-
Sample Preparation : Add an excess amount of solid 4-(Pyridin-4-yl)oxazole to a vial containing the aqueous buffer of interest (e.g., pH 7.4 PBS). The excess solid ensures that a saturated solution is formed.[13]
-
Equilibration : Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to allow the system to reach equilibrium.[13]
-
Phase Separation : After equilibration, separate the undissolved solid from the saturated solution. This is best achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., PTFE).[13]
-
Quantification : Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated HPLC-UV method against a standard calibration curve.[13]
-
Data Reporting : The measured concentration is reported as the thermodynamic solubility, typically in units of µg/mL or µM.[13]
Diagram: Thermodynamic Solubility Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Spectroscopic Profile
Spectroscopic analysis is indispensable for confirming the chemical identity and structure of a synthesized compound. A combination of NMR, IR, and UV-Vis spectroscopy provides a complete fingerprint of 4-(Pyridin-4-yl)oxazole.
-
¹H and ¹³C NMR Spectroscopy : Nuclear Magnetic Resonance (NMR) provides detailed information about the carbon-hydrogen framework.[15] The ¹H NMR spectrum will show distinct signals for the protons on the pyridine and oxazole rings, with chemical shifts and coupling patterns confirming their relative positions. The ¹³C NMR will show characteristic signals for the aromatic carbons.
-
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule.[15] Key vibrational bands for 4-(Pyridin-4-yl)oxazole would include C=N and C=C stretching frequencies from the aromatic rings and C-O-C stretching from the oxazole moiety.
-
UV-Vis Spectroscopy : This technique provides information about the electronic transitions within the conjugated π-system.[15] The compound is expected to show a broad absorption band, likely in the UV region (around 300 nm), corresponding to π-π* transitions.[16]
Solid-State Properties
-
Melting Point : The melting point is a fundamental physical property that serves as an indicator of purity. A sharp melting point range (typically < 2°C) is characteristic of a pure crystalline solid. For 5-(Pyridin-4-yl)oxazole, a melting point of 122-125°C has been reported.[1] This is determined by heating a small sample in a capillary tube and observing the temperature range over which it transitions from a solid to a liquid.
-
Physical Appearance : The compound is typically supplied as a solid, often described as a white to off-white powder.[5]
Summary of Physicochemical Properties
The table below consolidates the key physicochemical properties of 4-(Pyridin-4-yl)oxazole, noting which values are predicted and which require experimental determination.
| Parameter | Value / Status | Significance in Drug Development |
| Molecular Weight | 146.15 g/mol | Influences diffusion and permeability; key for Lipinski's Rule of Five. |
| pKa | 3.41 ± 0.10 (Predicted)[1] | Governs ionization state, impacting solubility, absorption, and target binding. |
| logP / logD | To Be Determined | Key predictor of membrane permeability, metabolism, and distribution. |
| Aqueous Solubility | To Be Determined | Critical for oral bioavailability and formulation development. |
| Melting Point | 122-125 °C (for 5-isomer)[1] | Indicator of purity, lattice energy, and stability. |
| Hydrogen Bond Donors | 0 | Affects membrane permeability and target interactions. |
| Hydrogen Bond Acceptors | 3 (N in pyridine, N & O in oxazole) | Influences solubility and potential for target binding. |
Conclusion
The physicochemical properties of 4-(Pyridin-4-yl)oxazole define its behavior from the bench to the biological system. A thorough and accurate characterization of its pKa, lipophilicity, and solubility is not merely a data-gathering exercise but a strategic imperative for any research program involving this scaffold. The protocols and insights provided in this guide offer a robust framework for obtaining high-quality, reproducible data, thereby empowering researchers to make informed decisions and accelerate the journey from chemical entity to therapeutic candidate.
References
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
Alloprof. (n.d.). Measuring Solubility. Retrieved from [Link]
-
Bellevue College. (n.d.). Experiment 1: Determination of Solubility. Retrieved from [Link]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
-
ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa). Retrieved from [Link]
-
Bellevue College. (n.d.). Experiment 2: Solubility. Retrieved from [Link]
-
University of Louisiana Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Retrieved from [Link]
-
MDPI Encyclopedia. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]
-
Pharma Beginners. (2025). 5 Easy Methods to Calculate pKa. Retrieved from [Link]
-
SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]
-
Avdeef, A., Lammers, S. M., & Frare, E. (2010). Development of Methods for the Determination of pKa Values. ADMET & DMPK, 1(1), 1-23. Retrieved from [Link]
-
Short, K. C., et al. (2007). Practical methods for the measurement of log P for surfactants. ResearchGate. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1982). Rapid Method for Estimating Log P for Organic Chemicals. Retrieved from [Link]
-
Chemical Synthesis Database. (2025). 4-(5-methyl-1,3-oxazol-2-yl)pyridine. Retrieved from [Link]
-
Simões, S. S., et al. (2025). Structural and Solvent Effects on the Photophysical Behavior of Pyridyl-Substituted 1,3,4-Oxadiazole Derivatives. ResearchGate. Retrieved from [Link]
-
Supplementary Material. (n.d.). Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. Retrieved from [Link]
-
ResearchGate. (2021). 1H NMR spectrum of compound 4. Retrieved from [Link]
-
Yagiz Erdemir, G. (2025). UV-Vis absorption spectra of 4a and 4b in six different solvents. ResearchGate. Retrieved from [Link]
-
YouTube. (2021). oxazole synthesis reactions for msc semester iv. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorescence properties of the derivatives of oxazolo[4,5- b]pyridyne. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Biological Evaluation of aryl incorporated (pyridin-4-yl)-1,3,4-oxadiazol-2-yl)oxazolo[5,4-b]pyridine Derivatives as Anticancer Agents. Retrieved from [Link]
-
Indian Academy of Sciences. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1,3Diaryl4-(pyridin-4-yl)pyrazoles as a New Class of Pyrazole Based Diaryl Heterocycles. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Retrieved from [Link]
-
NextSDS. (n.d.). 2-(Pyridin-4-Yl)Oxazole — Chemical Substance Information. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 5-(Pyridin-4-yl)oxazole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
-
MedCrave online. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from [Link]
-
Indian Academy of Sciences. (2018). Synthesis, characterization, spectroscopy and biological activity of 4-((3-formyl-4-hydroxyphenyl)azo)-1-alkylpyridinium salts. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole. Retrieved from [Link]
Sources
- 1. 5-(4-PYRIDYL)-1,3-OXAZOLE | 70380-75-5 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. 5-(Pyridin-4-yl)oxazole [myskinrecipes.com]
- 4. 681135-59-1|4-(Pyridin-4-yl)oxazole|BLD Pharm [bldpharm.com]
- 5. 5-(Pyridin-4-yl)oxazole | 70380-75-5 [sigmaaldrich.com]
- 6. CAS 15264-63-8: 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol [cymitquimica.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. acdlabs.com [acdlabs.com]
- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. enamine.net [enamine.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. acdlabs.com [acdlabs.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
